molecular formula C15H11Cl2NO4 B5885078 5-chloro-2-[(5-chloro-2-methoxybenzoyl)amino]benzoic acid

5-chloro-2-[(5-chloro-2-methoxybenzoyl)amino]benzoic acid

Cat. No.: B5885078
M. Wt: 340.2 g/mol
InChI Key: QWCABGLFMSZSGN-UHFFFAOYSA-N
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Description

5-chloro-2-[(5-chloro-2-methoxybenzoyl)amino]benzoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes two chlorine atoms and a methoxy group attached to a benzoic acid core. Its molecular formula is C15H11Cl2NO4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-[(5-chloro-2-methoxybenzoyl)amino]benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 5-chloro-2-methoxybenzoic acid with 5-chloro-2-aminobenzoic acid under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-[(5-chloro-2-methoxybenzoyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 5-chloro-2-formylbenzoic acid, while reduction of a nitro group can produce 5-chloro-2-aminobenzoic acid.

Scientific Research Applications

5-chloro-2-[(5-chloro-2-methoxybenzoyl)amino]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-chloro-2-[(5-chloro-2-methoxybenzoyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxybenzoic acid: Shares a similar core structure but lacks the amide linkage.

    5-chloro-2-aminobenzoic acid: Contains an amino group instead of the methoxy group.

    5-chloro-2-hydroxybenzoic acid: Features a hydroxyl group in place of the methoxy group.

Uniqueness

5-chloro-2-[(5-chloro-2-methoxybenzoyl)amino]benzoic acid is unique due to its dual chlorine substitution and the presence of both methoxy and amide functional groups. This combination of features imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-chloro-2-[(5-chloro-2-methoxybenzoyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO4/c1-22-13-5-3-9(17)7-11(13)14(19)18-12-4-2-8(16)6-10(12)15(20)21/h2-7H,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCABGLFMSZSGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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